molecular formula C10H9F3O3 B3042221 3-[4-(trifluoromethyl)phenoxy]propanoic Acid CAS No. 537013-50-6

3-[4-(trifluoromethyl)phenoxy]propanoic Acid

Cat. No. B3042221
CAS RN: 537013-50-6
M. Wt: 234.17 g/mol
InChI Key: ABWSTGVKIRQGEZ-UHFFFAOYSA-N
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Description

“3-[4-(trifluoromethyl)phenoxy]propanoic Acid” is a chemical compound . It is related to the class of compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H9F3O3 . Its average mass is 218.173 Da and its monoisotopic mass is 218.055466 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 279.0±35.0 °C at 760 mmHg, and a flash point of 122.6±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Alternative to Phenolation in Polybenzoxazine Synthesis

Phloretic acid (3-[4-(trifluoromethyl)phenoxy]propanoic Acid) is explored as an alternative to phenol for introducing phenolic functionalities in molecules through solvent-free Fischer esterification. This approach enables the synthesis of bio-based benzoxazine end-capped molecules, leading to materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Photocatalytic Desulfurization

Asymmetrical zinc(II) phthalocyanines, including those containing a phenoxy group similar to this compound, have been synthesized and tested for their photocatalytic properties. These compounds are found to enhance photocatalytic desulfurization, suggesting potential applications in environmental cleanup and industrial processes (Mgidlana & Nyokong, 2021).

Enhanced Singlet Oxygen Generation for Photodynamic Therapy

A study on zinc(II) 3-(4-((3,17,23-tris(4-(benzo[d]thiazol-2-yl)phenoxy)phthalocyanine-9-yl)oxy)phenyl)propanoic acid and its derivatives revealed their potential in photodynamic therapy. These compounds, when conjugated with gold nanoparticles and chitosan, showed enhanced singlet oxygen generation, which is crucial for effective photodynamic therapy in cancer treatment (Dube et al., 2018).

Analytical Chemistry Applications

The compound has been studied for its role in the determination of phenoxy herbicides in environmental samples. A sensitive method involving phase transfer microextraction and derivatization followed by GC-MS analysis for the detection of phenoxy herbicides, including compounds structurally related to this compound, has been developed. This method is important for monitoring environmental pollutants (Nuhu et al., 2012).

Insights from Molecular Structure Studies

The molecular structure and properties of compounds like 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, which share structural similarities with this compound, have been extensively studied. These studies provide insights into the chemical behavior, reactivity, and potential applications of these compounds in various scientific fields (Hasan & Shalaby, 2016).

Future Directions

Trifluoromethyl groups are found in many FDA-approved drugs and have numerous pharmacological activities . Therefore, it’s expected that many novel applications of compounds containing trifluoromethyl groups, including “3-[4-(trifluoromethyl)phenoxy]propanoic Acid”, will be discovered in the future .

properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWSTGVKIRQGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257395
Record name 3-[4-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

537013-50-6
Record name 3-[4-(Trifluoromethyl)phenoxy]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537013-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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